molecular formula C21H29ClN2O2S B15184746 N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride CAS No. 93980-95-1

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride

Cat. No.: B15184746
CAS No.: 93980-95-1
M. Wt: 409.0 g/mol
InChI Key: CTNVRBUSYTVCHQ-UHFFFAOYSA-N
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Description

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is a synthetic organic compound featuring a benzyl group attached to a 4-(ethylsulphonyl)phenyl moiety, combined with a 1-methylpyrrolidine-2-methylamine backbone. The monohydrochloride salt form enhances solubility and stability, a common strategy in pharmaceutical chemistry.

Properties

CAS No.

93980-95-1

Molecular Formula

C21H29ClN2O2S

Molecular Weight

409.0 g/mol

IUPAC Name

1-(4-ethylsulfonylphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C21H28N2O2S.ClH/c1-3-26(24,25)20-13-11-18(12-14-20)21(17-8-5-4-6-9-17)22-16-19-10-7-15-23(19)2;/h4-6,8-9,11-14,19,21-22H,3,7,10,15-16H2,1-2H3;1H

InChI Key

CTNVRBUSYTVCHQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3CCCN3C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulphonyl)benzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution at the benzyl position.

Major Products Formed

Scientific Research Applications

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride has been explored for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Sotalol-Related Compounds (USP Standards)

Sotalol derivatives, such as N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide monohydrochloride (USP Sotalol Related Compound B), share a sulphonamide core and aminoethyl side chain. Key differences include:

  • Sulphonamide Substitution : The target compound features an ethylsulphonyl group, whereas sotalol derivatives use methanesulfonamide , reducing steric bulk in the latter.
  • Amine Backbone: Sotalol derivatives employ an isopropylaminoethyl group, while the target compound substitutes this with a 1-methylpyrrolidine-2-methylamine structure, introducing conformational rigidity via the pyrrolidine ring .

Pharmacological Implications : Sotalol is a beta-blocker; the pyrrolidine moiety in the target compound may alter receptor selectivity or metabolic stability.

Milveterol Hydrochloride

Milveterol Hydrochloride (C25H29N3O4·HCl) is a formamide derivative with hydroxy and phenyl groups, used in asthma and COPD treatment. While both compounds are hydrochloride salts, Milveterol’s formamide and complex hydroxy-phenyl substituents contrast with the target compound’s sulphonamide and pyrrolidine groups, suggesting divergent mechanisms of action .

Pyrrolidine Carboxamides (Patent Examples)

European Patent Application compounds, such as (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, share a benzyl-pyrrolidine scaffold. However, the target compound lacks carboxamide and thiazole substituents, instead prioritizing sulphonamide and methylamine functionalities. receptor modulation) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Use/Implications
Target Compound Not explicitly provided Ethylsulphonyl, benzyl, 1-methylpyrrolidine Hypothetical beta-blocker or receptor modulator
USP Sotalol Related Compound B C12H20N2O2S·HCl 292.83 Methanesulfonamide, isopropylaminoethyl Beta-blocker impurity/analogue
Milveterol Hydrochloride C25H29N3O4·HCl 471.98 Formamide, hydroxy-phenyl groups Asthma/COPD therapy
Patent Example 51 C25H28N4O4S 488.58 Thiazolyl-benzyl, pyrrolidine carboxamide Enzyme inhibition (hypothetical)

Research Findings and Implications

  • Sulphonamide vs.
  • Pyrrolidine Rigidity: The 1-methylpyrrolidine backbone could impose conformational constraints, altering receptor binding kinetics compared to flexible ethylamino chains in sotalol derivatives .
  • Salt Forms: The monohydrochloride salt, common across analogues, ensures improved aqueous solubility, critical for oral bioavailability .

Biological Activity

N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is a complex organic compound with significant potential in medicinal chemistry and pharmacology. It features a unique molecular structure that includes a pyrrolidine ring and an ethylsulphonyl group, which may contribute to its biological activity. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Structure

The compound has the following molecular formula and weight:

  • Molecular Formula : C21_{21}H29_{29}ClN2_{2}O2_{2}S
  • Molecular Weight : 408.985 g/mol

Structural Features

FeatureDescription
Pyrrolidine RingContributes to the compound's basic amine properties
Ethylsulphonyl GroupMay impart anti-inflammatory effects
Benzyl MoietyAssociated with central nervous system activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in relation to serotonin receptors. It has been suggested that the compound may function as a selective agonist for the 5-HT2C_{2C} receptor, which is implicated in various neuropsychiatric conditions.

Research Findings

  • Serotonin Receptor Interaction : The compound has shown potential in modulating serotonin receptor activity, particularly the 5-HT2C_{2C} receptor, which is linked to mood regulation and anxiety disorders .
  • Antipsychotic Properties : In animal models, compounds similar to this compound demonstrated antipsychotic-like effects, suggesting its utility in treating schizophrenia or related disorders .
  • Anti-inflammatory Effects : The presence of the ethylsulphonyl group hints at potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • A study on N-substituted (2-phenylcyclopropyl)methylamines revealed that similar structures exhibit selective agonist activity at serotonin receptors with significant implications for antipsychotic therapy .
  • Another investigation highlighted the importance of functional selectivity at serotonin receptors, indicating that compounds with structural similarities could lead to novel therapeutic agents .

Comparison of Related Compounds

Compound NameBiological ActivityNotes
N-Methyl-N-(4-sulfophenyl)benzamidePotential anti-inflammatory effectsContains a sulfonic acid group
1-MethylpyrrolidineBasic amine propertiesSimple pyrrolidine structure
Benzhydryl methylamineCentral nervous system activityKnown for its neuroactive effects

Synthesis Pathway Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Using appropriate reagents to form the core structure.
  • Introduction of Ethylsulphonyl Group : Reacting with sulfonating agents.
  • Benzyl Substitution : Attaching the benzyl moiety through nucleophilic substitution reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Q & A

Q. Purity Assurance :

  • Chromatography : Column chromatography (silica gel, gradient elution) for intermediate purification.
  • Recrystallization : Using polar aprotic solvents (e.g., ethanol/water mixtures) for the final product.
  • Analytical Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity thresholds (>95%) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
DoE is critical for identifying optimal parameters (e.g., temperature, reagent stoichiometry, catalyst loading). A workflow might include:

  • Factor Screening : Using fractional factorial designs to prioritize variables (e.g., solvent polarity, reaction time).
  • Response Surface Methodology (RSM) : Central composite design to model interactions between factors (e.g., pH during hydrochlorination and yield).
  • Statistical Validation : ANOVA analysis to confirm significance of variables. For example, highlights DoE’s role in flow-chemistry optimization, where variables like flow rate and temperature were systematically varied to maximize diazomethane stability—a principle applicable to sulfonylation steps here .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to verify integration ratios (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm; aromatic protons in the benzyl group at δ 7.2–7.8 ppm). ¹³C NMR confirms quaternary carbons in the pyrrolidine ring .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to detect the molecular ion peak (M+H⁺) and isotopic pattern matching the molecular formula.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify co-eluting impurities .

Advanced: How can enantiomeric resolution of this compound be achieved, and how does stereochemistry impact bioactivity?

Methodological Answer:

  • Chiral Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhances resolution .
  • Bioactivity Assessment : Comparative studies of enantiomers in receptor-binding assays (e.g., radioligand displacement for amine-targeted GPCRs). For example, discusses structural analogs where stereochemistry influenced binding affinity by 10- to 100-fold, emphasizing the need for enantiopure synthesis in pharmacological studies .

Basic: What stability studies are critical for handling this compound in biological assays?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours; analyze degradation via LC-MS.
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis spectra indicate photodegradation.

Advanced: How can computational methods predict potential biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., GPCRs, ion channels). The ethylsulfonyl and benzyl groups may favor hydrophobic binding pockets.
  • QSAR Modeling : Train models on structurally related amines (e.g., ’s piperazine derivatives) to correlate substituent effects (e.g., sulfonyl group electronegativity) with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize targets for experimental validation.

Advanced: How should researchers address contradictory bioactivity data across cell-based vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Compare compound bioavailability (e.g., plasma concentration-time curves) between models. Poor in vivo efficacy may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation of the pyrrolidine ring).
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Tissue Penetration Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify distribution in target organs. ’s approach to data reconciliation in multi-model systems (e.g., mammalian vs. Drosophila) provides a framework .

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